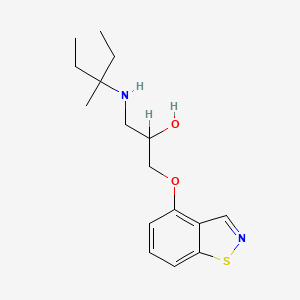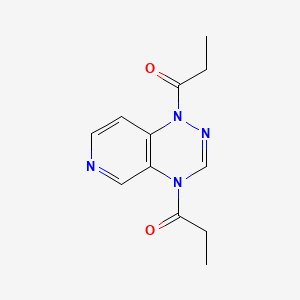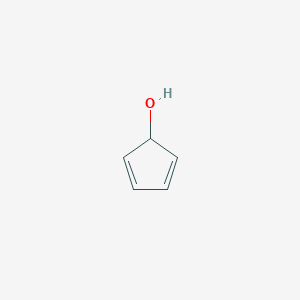
2,4-Cyclopentadien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Cyclopentadien-1-ol is an organic compound with the molecular formula C5H6O. It is a derivative of cyclopentadiene, featuring a hydroxyl group attached to the cyclopentadiene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclopentadien-1-ol typically involves the reaction of cyclopentadiene with suitable reagents. One common method is the hydroxylation of cyclopentadiene using oxidizing agents under controlled conditions. For instance, the reaction of cyclopentadiene with hydrogen peroxide in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Cyclopentadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding cyclopentadiene.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acid halides and other electrophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopentadienone or cyclopentadienal.
Reduction: Cyclopentadiene.
Substitution: Various substituted cyclopentadienes depending on the reagents used.
Applications De Recherche Scientifique
2,4-Cyclopentadien-1-ol has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Cyclopentadien-1-ol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the conjugated diene system. The hydroxyl group can form hydrogen bonds, while the conjugated system can undergo electrophilic and nucleophilic attacks. These properties make it a versatile compound in chemical synthesis and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: Lacks the hydroxyl group, making it less reactive in certain reactions.
Cyclopentadienone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
Cyclopentadienal: Features an aldehyde group, which alters its chemical behavior.
Uniqueness
2,4-Cyclopentadien-1-ol is unique due to the presence of both a hydroxyl group and a conjugated diene system. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
80156-16-7 |
|---|---|
Formule moléculaire |
C5H6O |
Poids moléculaire |
82.10 g/mol |
Nom IUPAC |
cyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1-6H |
Clé InChI |
GRZIHXUWTOPZRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


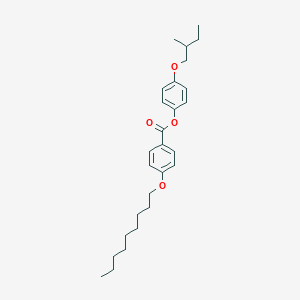
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
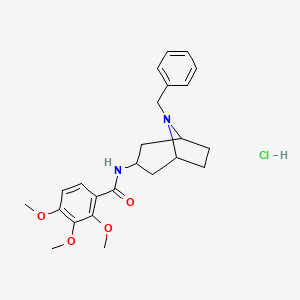
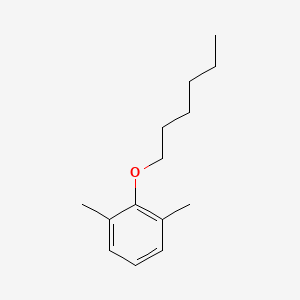
![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)

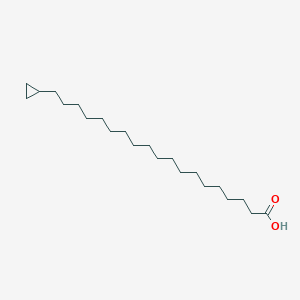
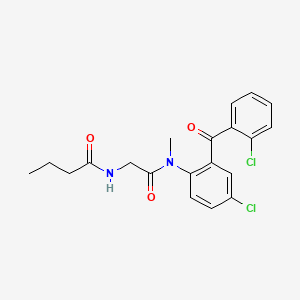
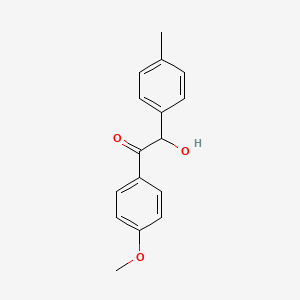
![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
